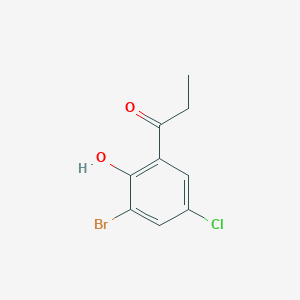
1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one is a halogenated aromatic ketone with the molecular formula C9H8BrClO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, along with a propanone side chain. It is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-chlorophenylpropan-1-one using liquid bromine in the presence of a solvent and a catalyst. The reaction is typically carried out at a controlled temperature of around 15°C for 2.5 hours .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control using techniques like NMR, HPLC, and LC-MS .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ketone can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions can yield various substituted phenylpropanones.
- Oxidation can produce corresponding carboxylic acids.
- Reduction can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of halogen and hydroxyl groups enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to specific enzymes or receptors, influencing their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar structure with bromine and chlorine substitutions but differs in the position of the bromine atom.
3-Bromo-5-chloro-2-hydroxyacetophenone: Shares the same halogen and hydroxyl substitutions but lacks the propanone side chain.
Propiedades
Fórmula molecular |
C9H8BrClO2 |
|---|---|
Peso molecular |
263.51 g/mol |
Nombre IUPAC |
1-(3-bromo-5-chloro-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8BrClO2/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,13H,2H2,1H3 |
Clave InChI |
FUVWMWBWOXKIFZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=CC(=C1)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


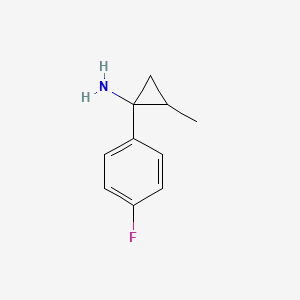
![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
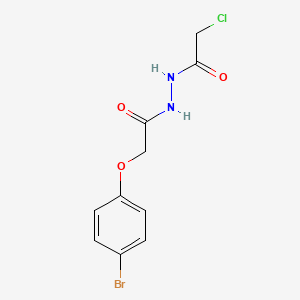

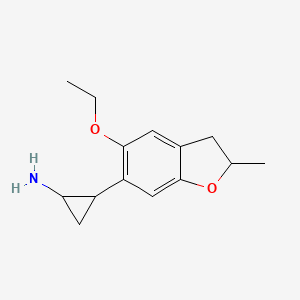


![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
![2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15273476.png)
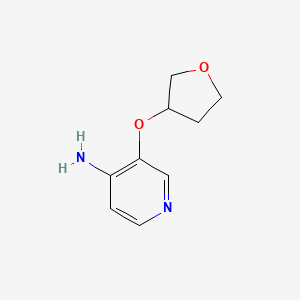
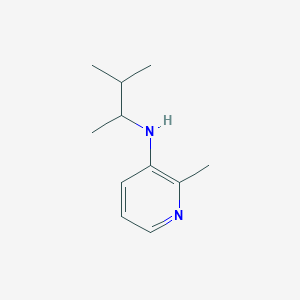
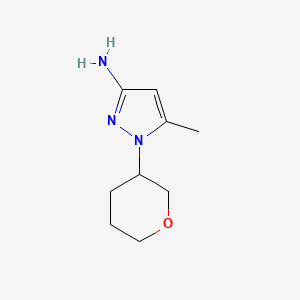

amine](/img/structure/B15273507.png)
